molecular formula C6H6N4 B1506106 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 65267-47-2

6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1506106
CAS No.: 65267-47-2
M. Wt: 134.14 g/mol
InChI Key: XGURBWVYOBTWHT-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a versatile nitrogen-containing bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged scaffold for developing novel therapeutic agents, primarily due to its structural similarity to purine bases, which allows it to interact effectively with biological targets. Research indicates that derivatives based on this core structure exhibit promising antibacterial properties against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacterial strains . Furthermore, this scaffold has been identified as a potential bio-isostere for purines in the design of inhibitors targeting various enzymes, including kinases and matrix metalloproteinases (MMPs) . The triazolopyrimidine core is also being actively investigated in oncology research, with studies showing that related compounds demonstrate potent antiproliferative activity against several human cancer cell lines, such as breast cancer (MDA-MB-231 and MCF-7) and others, by inducing apoptosis and cell cycle arrest . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-7-6-9-8-4-10(6)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGURBWVYOBTWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717177
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65267-47-2
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The structure of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine features a triazole ring fused to a pyrimidine moiety. The methyl group at the 6-position is critical for its biological activity. Various synthetic routes have been developed to produce this compound, often involving cyclization reactions of appropriate precursors.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit significant antibacterial properties. A microbroth dilution method was employed to evaluate the in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine3216
Ampicillin168

The results indicate that 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine has comparable efficacy to ampicillin against these bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine has shown promising anticancer activity. Studies have reported its effects on various cancer cell lines including HeLa and A549.

Cell LineIC50 (μM)
HeLa0.98 ± 0.08
A5491.05 ± 0.17
MCF-71.28 ± 0.25

The compound induces apoptosis and cell cycle arrest in the G2/M phase in a concentration-dependent manner. Mechanistic studies suggest that it inhibits tubulin polymerization and affects cell cycle regulatory proteins such as cyclin B and cdc2 .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine is influenced by various substituents on the triazole or pyrimidine rings. Modifications can enhance potency and selectivity:

  • Alkyl vs. Aromatic Substituents : Long alkyl chains generally improve antibacterial activity compared to aromatic groups.
  • Electron-donating Groups : Compounds with electron-donating substituents on the phenyl ring tend to exhibit higher antibacterial effects.

Case Studies

Several case studies highlight the effectiveness of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives in preclinical models:

  • Anticancer Efficacy : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with derivatives of this compound.
  • Mechanistic Insights : Molecular docking studies revealed binding affinities for key targets such as DNA gyrase and topoisomerase IV, suggesting mechanisms for its antibacterial action .

Scientific Research Applications

Synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step reactions that can be optimized for yield and purity. Various methodologies have been reported:

  • One-Pot Synthesis : A method involving the condensation of hydrazines with appropriate carbonyl compounds under acidic conditions has been widely used. This approach allows for the rapid formation of the triazolo-pyrimidine framework with good yields.
  • Green Chemistry Approaches : Recent studies emphasize eco-friendly synthetic routes utilizing catalysts such as zinc oxide nanoparticles to enhance reaction efficiency while minimizing environmental impact .

Biological Activities

The biological activities of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives have been extensively studied. Key findings include:

Anticancer Activity

Several derivatives have shown significant anticancer properties:

  • Inhibition of Kinases : Compounds derived from this scaffold have been evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases. For instance, a derivative exhibited an IC50 value of 26 nM against c-Met and 2.6 µM against VEGFR-2, demonstrating potent antiproliferative effects on various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .

Antibacterial Properties

Research has indicated that certain derivatives possess notable antibacterial activity:

  • MIC Values : A derivative displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to established antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been investigated:

  • COX-2 Inhibition : Some derivatives have shown effective inhibition of COX-2 with IC50 values similar to celecoxib, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives:

Substituent Activity Remarks
Electron-donating groupsEnhanced anti-inflammatory activityParticularly effective in COX-2 inhibition
Aromatic ringsVariable antibacterial activityIndole derivatives showed superior effects
Alkyl chainsImproved antibacterial propertiesLong chains favored over aromatic groups

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activity through in vitro assays. The most promising compound demonstrated a significant reduction in cell viability across multiple cancer cell lines and induced apoptosis in A549 cells .

Case Study 2: Antibacterial Testing

Another study focused on the antibacterial efficacy of synthesized triazolo-pyrimidine derivatives against common pathogens. The results highlighted the effectiveness of specific compounds in inhibiting bacterial growth, providing a basis for further development as antibiotic agents .

Chemical Reactions Analysis

Reaction Mechanisms

The cyclization process involves key intermediates and transition states, as evidenced by DFT calculations .

2.1. Palladium-Catalyzed Pathway
The reaction proceeds via oxidative addition of the chloropyridine to palladium, followed by coupling with the hydrazide. Dehydration under microwave conditions facilitates ring closure, forming the triazolopyrimidine core .

2.2. Transamidation and Condensation
Nitriles undergo transamidation with hydrazides to form iminonitriles, which then condense with carbonyl groups. The elimination of water drives the cyclization to the fused bicyclic structure .

2.3. Computational Insights
DFT studies (B3LYP-6-311+g(2d,p) level) reveal that the cyclization favors the anthracene-like heterocycle due to lower Gibbs free energy (ΔG = -5.2 kcal/mol) . Proton chemical shifts correlate well with experimental NMR data, confirming the regiochemistry .

Functionalization Reactions

The compound undergoes diverse functionalization to enhance its biological activity:

3.1. Nucleophilic Substitution
The methyl group at position 6 participates in substitution reactions with alkyl halides (e.g., CH3CH2Br) in acetonitrile, yielding alkylated derivatives (70% yield) .

3.2. Cross-Coupling Reactions
Suzuki coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) introduces aromatic substituents at position 3, achieving yields up to 88% .

3.3. Chlorination
Phosphorus oxychloride (POCl3) converts hydroxyl groups to chlorides, producing 8-chloro derivatives with enhanced lipophilicity .

Biological Relevance

The triazolopyrimidine scaffold exhibits potent biological activity:

4.1. Antiviral Properties
Derivatives inhibit viral polymerase activity by disrupting protein-protein interactions, with IC50 values as low as 0.090 μM for c-Met kinase inhibition .

4.2. Anticancer Activity
Compound 12e demonstrates cytotoxicity against A549 (IC50 = 1.06 μM), MCF-7 (1.23 μM), and HeLa (2.73 μM) cell lines, comparable to Foretinib .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Regioisomeric Variants

The position of triazole ring fusion critically impacts physicochemical and biological properties:

  • [1,2,4]Triazolo[4,3-a]pyrimidine (e.g., 6-methyl derivative): Exhibits planar geometry, enhancing π-π stacking interactions with biological targets.
  • [1,2,4]Triazolo[1,5-a]pyrimidine: Non-planar due to steric hindrance at the fusion site, reducing binding affinity for certain enzymes . Dimroth rearrangement can interconvert these regioisomers under specific conditions .

Substituent Effects

Substituents at key positions modulate activity and synthetic accessibility:

Compound Class Substituent(s) Key Properties/Activities Synthesis Route Reference
6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine Methyl at C6 Anticancer, antibacterial Cyclization of hydrazinopyrimidine
7-Oxo-[1,2,4]triazolo[4,3-a]pyrimidine Oxo at C7 Ligand for Ag(I) complexes Condensation with aldehydes
5-(4-Chlorophenyl)-triazolo[4,3-a]pyrimidine Chlorophenyl at C5 Antiproliferative (IC₅₀ = 2.1 μM) Multi-component reaction
1,3-Dimethyl-triazolo[4,3-a]pyrimidine Methyl at N1 and N3 Tubulin polymerization inhibition Hydrazonoyl chloride coupling

Anticancer Activity

  • 6-Methyl derivative : Demonstrates moderate antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ ~10–15 μM) .
  • 5-(4-Chlorophenyl) analog : Shows enhanced potency (IC₅₀ = 2.1 μM) due to hydrophobic interactions with tubulin .
  • 1,2,4-Triazolo[1,5-a]pyrimidines : Generally less active, highlighting the importance of regiochemistry in target engagement .

Antimicrobial Activity

  • 6-Methyl derivative : Effective against Gram-positive bacteria (MIC = 8 μg/mL) but inactive against Gram-negative strains .
  • Bis-triazolo[4,3-a][4,3-c]pyrimidines : Exhibit broad-spectrum activity (MIC = 10 μg/mL) against both bacterial classes due to dual binding modes .

Cardiovascular Activity

  • Triazolo[4,3-a]pyrimidine carbohydrazides : Display antihypertensive effects comparable to captopril (60% reduction in blood pressure at 50 mg/kg) .

Key Routes

  • 6-Methyl derivative: Synthesized via cyclocondensation of 2-hydrazinopyrimidine with methyl-substituted reagents (yield: 65–70%) .
  • Multi-component reactions: Agar-entrapped ionic liquid catalysts improve yields (93%) for 7-amino-5-aryl derivatives .

Catalytic Performance Comparison

Catalyst Reaction Type Yield (%) Reference
Agar-entrapped ionic liquid Triazolo[4,3-a]pyrimidine 93
CuFe₂O₄@SiO₂/Zn(II) Schiff base Triazolo[1,5-a]pyrimidine 85
Conventional acid catalysts Triazolo[4,3-a]pyrimidine 60–70

Preparation Methods

General Synthetic Approaches

The synthesis of 6-methyl-triazolo[4,3-a]pyrimidine typically involves cyclization reactions starting from suitable precursors such as substituted triazoles and pyrimidine derivatives. The key step is the formation of the fused triazolo-pyrimidine ring system through condensation or cyclocondensation reactions.

Preparation via Cyclization of 4-Amino-1,2,4-Triazole and β-Ketoesters

One of the established methods involves the cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate or similar β-ketoesters. This reaction leads to the formation of the triazolo[4,3-a]pyrimidine core with a methyl substituent at the 6-position derived from the acetoacetate methyl group.

  • Reaction Conditions: Typically, the reaction is performed under reflux in an appropriate solvent such as ethanol or acetic acid.
  • Mechanism: The amino group of 4-amino-1,2,4-triazole condenses with the keto group of the β-ketoester, followed by cyclization and dehydration to form the fused heterocycle.

This method is supported by synthetic routes described for related triazolo-pyrimidine derivatives, where cyclization of 4-amino-1,2,4-triazole with β-ketoesters is a key step.

Chlorination and Subsequent Substitution Reactions

In some synthetic schemes, chlorination of intermediates such as 6-methyl-triazolo[4,3-b]pyridazine derivatives is employed to introduce reactive chloro substituents that facilitate further functionalization.

  • Example: 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine is prepared by chlorination of an intermediate with phosphorus oxychloride (POCl3). This intermediate can then undergo substitution reactions to yield various derivatives.

Although this example is for a pyridazine analogue, the strategy of chlorination followed by substitution is relevant for preparing functionalized triazolo-pyrimidine compounds.

Cyclocondensation with Hydrazonoyl Halides

A more advanced and specific method involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides under reflux in chloroform in the presence of triethylamine.

  • Key Features:
    • This reaction proceeds via in situ generation of nitrilimines from hydrazonoyl halides.
    • The nitrilimines undergo 1,3-dipolar cycloaddition with the C=S double bond of the triazinethione precursor.
    • The process leads to the formation of fused triazolo[4,3-b]triazin-7-one derivatives, which are structurally related to triazolo-pyrimidines.
  • Mechanistic Insights:
    • The reaction likely proceeds through a spiro intermediate followed by ring cleavage and intramolecular cyclization with loss of hydrogen sulfide.
    • The selectivity towards the triazolo[4,3-b] fused ring system is influenced by electronic effects of the carbonyl group.

This method is notable for its ability to generate complex fused heterocycles with high regioselectivity and has been validated by detailed spectral characterization and single-crystal X-ray diffraction studies.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Notes
Cyclization of 4-amino-1,2,4-triazole with β-ketoesters 4-amino-1,2,4-triazole, ethyl acetoacetate Reflux in ethanol or acetic acid Condensation and cyclization Classical method for 6-methyl substitution
Chlorination of intermediates Intermediate triazolo-pyridazine Phosphorus oxychloride (POCl3) Chlorination Enables further substitution
Cyclocondensation with hydrazonoyl halides 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, hydrazonoyl halides Reflux in chloroform, triethylamine 1,3-dipolar cycloaddition and cyclization Produces fused triazolo-triazinone derivatives with high regioselectivity

Detailed Research Findings and Characterization

  • Spectroscopic Data: The synthesized compounds are typically characterized by ^1H NMR, ^13C NMR, and elemental analysis. For example, the methyl group at the 6-position shows characteristic singlet signals in ^1H NMR around δ 2.4–2.5 ppm.
  • X-Ray Crystallography: Single-crystal X-ray diffraction confirms the fused ring system and provides precise bond lengths and angles, validating the structure of the triazolo-pyrimidine scaffold.
  • Mechanistic Studies: Proposed mechanisms for cyclocondensation reactions emphasize the role of nitrilimines and dipolar cycloaddition pathways, supported by the inability to isolate certain intermediates and the observed product selectivity.

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, triazolopyrimidine derivatives are often synthesized via condensation of aminotriazoles with β-diketones or β-ketoesters under acidic or basic conditions. Key reagents include hydrazine derivatives for triazole ring formation and alkyl halides for methyl substitution. Optimizing yield requires precise control of temperature (e.g., reflux in ethanol or acetonitrile) and solvent polarity. Catalysts like p-toluenesulfonic acid or bases such as K₂CO₃ can enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine post-synthesis?

  • Methodological Answer : Structural elucidation relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
  • Mass spectrometry (ESI or HRMS) for molecular weight validation.
  • HPLC/UPLC with C18 columns (mobile phase: acetonitrile/water) to assess purity (>95% threshold for biological assays).
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of triazolopyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from structural analogs with minor substituent differences or assay variability. Strategies include:

  • Comparative SAR studies : Systematically varying substituents (e.g., methyl vs. difluoromethyl groups) to isolate activity determinants .
  • Standardized assays : Replicating studies under identical conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Purity validation : Impurities >5% can skew results; re-test compounds after rigorous purification (e.g., column chromatography) .

Q. What mechanistic insights guide the design of 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives as enzyme inhibitors?

  • Methodological Answer :

  • Docking simulations : Use crystal structures of target enzymes (e.g., HIV reverse transcriptase or bacterial dihydrofolate reductase) to predict binding modes.
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms.
  • Metabolic stability assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, informing pharmacophore optimization .

Q. How do solvent and temperature variations impact the regioselectivity of triazolopyrimidine functionalization?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyrimidine C6 position, while non-polar solvents (toluene) promote triazole ring modifications.
  • Temperature : Lower temperatures (0–25°C) stabilize intermediates in multi-step reactions (e.g., hydrazinolysis), whereas higher temperatures (reflux) accelerate cyclization but risk side-product formation .

Q. What strategies mitigate challenges in scaling up triazolopyrimidine synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration or halogenation).
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.